1-(Phenylsulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine
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Overview
Description
1-(Phenylsulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine is a complex organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a thienyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Thienyl-Oxadiazole Moiety: The thienyl-oxadiazole moiety can be synthesized through a cyclization reaction involving a thienyl carboxylic acid derivative and a suitable nitrile oxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-(Phenylsulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(Phenylsulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group and thienyl-oxadiazole moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)-4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure with a furan ring instead of a thiophene ring.
1-(Phenylsulfonyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(Phenylsulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine is unique due to the presence of the thienyl-oxadiazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-25(22,14-5-2-1-3-6-14)20-10-8-13(9-11-20)17-18-16(19-23-17)15-7-4-12-24-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJYQZVJDDWMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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